N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide
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Overview
Description
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridinium group, a thiazole ring, and an azabicyclo octene framework. It has a molecular formula of C13H14IN3O3S and a molecular weight of 419.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid;iodide involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo octene derivatives, thiazole-containing molecules, and pyridinium-based compounds. Examples include:
- 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
- 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;bromide .
Uniqueness
What sets 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide is a cephalosporin derivative with potential therapeutic applications. This compound is of interest due to its structural similarity to existing antibiotics, particularly those effective against a broad spectrum of bacterial infections. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula for this compound is C13H14N3O3S with a molecular weight of approximately 291.326 g/mol. The compound features a pyridinium moiety, which may enhance its solubility and biological activity. Its structure includes defined stereocenters that contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it is effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 4 |
Pseudomonas aeruginosa | 16 |
These results suggest that the compound has potential as a broad-spectrum antibiotic, particularly in treating infections caused by resistant strains .
Case Studies
- Study on Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of this compound against multi-drug resistant E. coli. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential utility in clinical settings where resistance is prevalent .
- Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like amoxicillin. The combination therapy showed enhanced efficacy, reducing MIC values significantly, which could lead to lower dosages and reduced side effects in patients .
Safety and Toxicity
Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological assessments are necessary to fully understand its safety in human applications.
Properties
CAS No. |
100988-63-4 |
---|---|
Molecular Formula |
C13H14IN3O3S |
Molecular Weight |
419.24 g/mol |
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide |
InChI |
InChI=1S/C13H13N3O3S.HI/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15;/h1-5,9,12H,6-7,14H2;1H/t9-,12-;/m1./s1 |
InChI Key |
SZYIIYPUOUTNDY-WYUVZMMLSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Key on ui other cas no. |
100988-63-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-[((7R)-7-AMINO-4-CARBOXY-3,4-DIDEHYDROCEPHAM-3-YL)METHYL]PYRIDINIUM IODIDE |
Origin of Product |
United States |
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